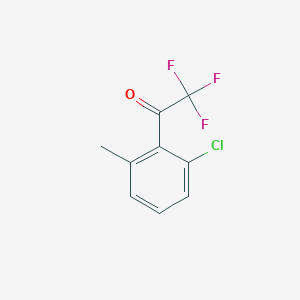

1-(2-Chloro-6-methylphenyl)-2,2,2-trifluoroethanone

Description

1-(2-Chloro-6-methylphenyl)-2,2,2-trifluoroethanone is a fluorinated aromatic ketone featuring a phenyl ring substituted with a chlorine atom at the ortho-position (C2) and a methyl group at the para-position (C6), linked to a trifluoroacetyl group.

Properties

IUPAC Name |

1-(2-chloro-6-methylphenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O/c1-5-3-2-4-6(10)7(5)8(14)9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSDGGHKYFJYEOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645230 | |

| Record name | 1-(2-Chloro-6-methylphenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886371-29-5 | |

| Record name | 1-(2-Chloro-6-methylphenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(2-Chloro-6-methylphenyl)-2,2,2-trifluoroethanone typically involves the reaction of 2-chloro-6-methylphenyl magnesium bromide with trifluoroacetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoroacetyl chloride. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

1-(2-Chloro-6-methylphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Chloro-6-methylphenyl)-2,2,2-trifluoroethanone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-methylphenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(2-Chloro-6-methylphenyl)-2,2,2-trifluoroethanone with structurally related trifluoroethanone derivatives, emphasizing substituent effects, physicochemical properties, and applications.

Table 1: Key Properties of Selected Trifluoroethanone Derivatives

Structural and Functional Analysis

Substituent Effects Chloro vs. Methyl Groups: The target compound’s ortho-chloro and para-methyl substituents create a steric and electronic profile distinct from analogs like 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone (meta-chloro). Aromatic Ring Type: Pyridine-based derivatives (e.g., 1-(6-Chloropyridin-2-yl)-2,2,2-trifluoroethanone) exhibit higher electronegativity due to the nitrogen atom, increasing reactivity in electrophilic substitutions compared to benzene-ring analogs .

Synthetic Pathways Palladium-Catalyzed Coupling: Used for amino-substituted derivatives (e.g., 1-(2-Amino-3-chlorophenyl)-2,2,2-trifluoroethanone), this method enables precise functionalization but requires costly catalysts (e.g., Pd(OAc)₂) .

Physicochemical Properties Lipophilicity: Fluorine-rich analogs (e.g., 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone) exhibit increased logP values, enhancing membrane permeability and bioavailability . Stability: Difluoro-substituted derivatives (e.g., 1-(2,3-Difluorophenyl)-2,2,2-trifluoroethanone) demonstrate resistance to oxidative degradation, critical for agrochemical longevity .

Applications Pharmaceuticals: Amino-substituted derivatives are explored as kinase inhibitors due to their hydrogen-bonding capabilities . Agrochemicals: Trifluoromethyl groups in 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone improve pest resistance by disrupting insect nervous systems .

Biological Activity

1-(2-Chloro-6-methylphenyl)-2,2,2-trifluoroethanone is a synthetic organic compound notable for its trifluoromethyl ketone structure and its potential biological applications. This compound has garnered attention due to its unique chemical properties and biological activities, particularly in antimicrobial and anticancer contexts.

Chemical Structure and Properties

The molecular formula of this compound is C9H8ClF3O, with a molecular weight of approximately 232.59 g/mol. The compound features a reactive carbonyl group and a trifluoromethyl substituent, which enhances its electrophilic character. The presence of the chloro and methyl groups on the aromatic ring contributes to its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and anticancer properties:

- Antimicrobial Activity : Preliminary studies suggest that the compound may act as an effective antimicrobial agent against various pathogens. Its structural characteristics allow it to interact with biological targets effectively.

- Anticancer Activity : The compound has been evaluated for its cytotoxic effects against several cancer cell lines, including human lung cancer (A549) and cervical cancer (HeLa) cells.

Antimicrobial Studies

The antimicrobial potential of this compound was assessed through various assays. The compound demonstrated inhibitory effects against several bacterial strains, indicating its potential as an antimicrobial agent.

Anticancer Studies

A detailed study focused on the cytotoxicity of the compound against A549 and HeLa cells revealed promising results:

- Cytotoxicity Assays : The compound was tested at concentrations of 10 μM and 100 μM over a 48-hour period. Results indicated that it exhibited significant cytotoxicity compared to control treatments.

| Compound | Cell Line | Concentration (μM) | Viability (%) |

|---|---|---|---|

| This compound | A549 | 10 | 45.3 ± 3.1 |

| This compound | HeLa | 10 | 42.7 ± 4.5 |

| Melphalan (control) | A549 | 10 | 30.7 ± 5.0 |

| Melphalan (control) | HeLa | 10 | 28.5 ± 3.8 |

The data suggests that the compound's unique structural features contribute to its enhanced activity against cancer cell lines.

While specific mechanisms remain to be fully elucidated, molecular docking studies suggest that the compound may interact with cellular targets involved in apoptosis pathways and tubulin polymerization:

- Apoptosis Induction : The compound appears to induce programmed cell death in cancer cells through caspase-dependent mechanisms.

- Tubulin Interaction : It has been proposed that the trifluoromethyl group enhances binding affinity to tubulin, potentially disrupting microtubule dynamics.

Case Studies

In a comparative study involving structurally similar compounds, it was observed that the unique combination of chloro and trifluoromethyl groups in this compound significantly influenced its biological activity profile compared to other analogs:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone | Chlorine at position 3 | Moderate cytotoxicity |

| 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone | Chlorine at position 4 | Low cytotoxicity |

| This compound | Chloro at position 2 & methyl substitution at position 6 | High cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.